Enniatin B4

Description

Properties

IUPAC Name |

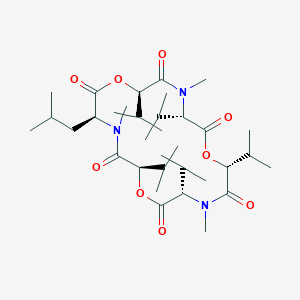

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3-(2-methylpropyl)-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N3O9/c1-17(2)16-23-32(41)44-27(21(9)10)30(39)36(14)25(19(5)6)34(43)46-28(22(11)12)31(40)37(15)24(18(3)4)33(42)45-26(20(7)8)29(38)35(23)13/h17-28H,16H2,1-15H3/t23-,24-,25-,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDCQKBQAKLZBD-SCUYQTRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017783 | |

| Record name | Enniatin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19893-21-1 | |

| Record name | Enniatin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Media Selection and Culture Conditions

The entomopathogenic fungus Verticillium hemipterigenum BCC 1449 has been extensively studied for enniatin production. Optimal yields of this compound are achieved using yeast extract sucrose (YES) medium , which promotes robust mycelial growth and metabolite secretion. Comparative studies of liquid media reveal the following efficiencies:

| Medium | Dry Cell Weight (g/L) | Enniatin Yield (mg/L) |

|---|---|---|

| YES | 12.5 ± 1.2 | 48.3 ± 3.1 |

| Sabouraud Dextrose | 9.8 ± 0.9 | 32.1 ± 2.4 |

| Potato Dextrose | 8.3 ± 0.7 | 25.6 ± 1.8 |

| Coconut Juice | 4.1 ± 0.5 | 6.2 ± 0.9 |

Static fermentation at 25°C for 28 days maximizes this compound production, with yields plateauing after four weeks. Agitation is avoided to prevent oxidative degradation of depsipeptides.

Large-Scale Fermentation Protocols

For industrial-scale production, V. hemipterigenum is cultured in 1-L Erlenmeyer flasks containing 250 mL of YES medium. Post-fermentation, mycelia are separated by filtration and extracted with methanol, while the culture filtrate is subjected to ethyl acetate partitioning. Enniatins predominantly accumulate in mycelia (∼70% of total yield), necessitating thorough biomass extraction.

Extraction and Purification of this compound

Solvent Extraction and Partitioning

Crude extracts are defatted using hexane, followed by liquid-liquid partitioning with ethyl acetate to isolate enniatins from polar contaminants. The organic phase is concentrated under reduced pressure, yielding a brown gum enriched in this compound and analogs.

Chromatographic Purification

Sephadex LH-20 Size-Exclusion Chromatography :

The crude extract is fractionated using Sephadex LH-20 with a methanol-dichloromethane (1:2) mobile phase, separating enniatins from high-molecular-weight impurities.

Silica Gel Column Chromatography :

Further purification on silica gel with ethyl acetate-dichloromethane gradients isolates this compound from structurally similar analogs like Enniatin B and B1.

Preparative HPLC :

Final purification employs reversed-phase HPLC (NovaPak C18 column, 68:32 acetonitrile-water) at 20 mL/min, achieving >95% purity. Retention times for key enniatins are as follows:

| Compound | Retention Time (min) | Purity (%) |

|---|---|---|

| This compound | 22.7 | 96.2 |

| Enniatin B | 19.3 | 94.8 |

| Enniatin A1 | 25.1 | 92.5 |

Challenges and Innovations in this compound Synthesis

Low-Titer Production in Wild-Type Strains

Native Fusarium and Verticillium strains produce this compound at suboptimal titers (≤50 mg/L), necessitating strain engineering or media supplementation. Overexpression of ESyn genes and disruption of competing pathways (e.g., trichothecene biosynthesis) are under investigation to enhance yields.

Chemical Reactions Analysis

Types of Reactions: Enniatin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups within the molecule, such as hydroxyl and amino groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can result in the formation of reduced analogs .

Scientific Research Applications

Antimicrobial Properties

Enniatin B4 exhibits significant antimicrobial activity against a range of bacteria and fungi. Research indicates that it can inhibit the growth of various strains, making it a candidate for developing natural preservatives in food products. In vitro studies have demonstrated that this compound, along with other enniatins, can disrupt microbial cell membranes, leading to cell lysis and death .

Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Studies show that it can induce apoptosis in human cancer cells, including breast carcinoma and lung cancer cells. For instance, the compound has been reported to have an IC50 value comparable to conventional chemotherapeutics in specific assays . This suggests its potential as an adjunctive treatment in cancer therapy, particularly when combined with other drugs to overcome multidrug resistance.

Toxicological Studies

While this compound shows promise as an antimicrobial and anticancer agent, its safety profile is crucial for its application. A 28-day repeated oral dose toxicity study in mice indicated that this compound did not exhibit significant toxicity at certain doses, highlighting its potential for safe use in therapeutic contexts . However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Inhibition of Drug Efflux Pumps

This compound has been identified as an effective inhibitor of multidrug efflux pumps such as Pdr5p in Saccharomyces cerevisiae. This property may enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells . The interaction with ATP-binding cassette transporters suggests that this compound could influence the bioavailability of various pharmaceuticals, making it a valuable compound in drug formulation .

Impact on Intestinal Health

Research into the effects of this compound on intestinal epithelial cells indicates that it may disrupt tight junctions and alter permeability. While this could have implications for gut health, it also raises concerns about its use as a food additive or therapeutic agent targeting gastrointestinal conditions .

Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Exposure Time (h) | IC50 (μM) | Reference |

|---|---|---|---|

| A427 (Lung Cancer) | 72 | 1.61 | Dornetshuber et al. |

| A549 (Lung Cancer) | 72 | 4.08 | Dornetshuber et al. |

| Caco-2 (Colon Cancer) | 24 | >15 | Ivanova et al. |

| 48 | 2.1 | Ivanova et al. | |

| 72 | 1.4 | Ivanova et al. |

Antimicrobial Activity Against Bacterial Strains

| Microbial Strain | Minimum Inhibitory Concentration (ng/mL) | Reference |

|---|---|---|

| Escherichia coli | 20,000 | MDPI Review |

| Staphylococcus aureus | 20,000 | MDPI Review |

| Candida albicans | 20,000 | MDPI Review |

Case Study: Anticancer Research

A study conducted by Nilanonta et al. (2003) explored the cytotoxic effects of this compound on various cancer cell lines, demonstrating its potential to induce apoptosis and inhibit cell proliferation effectively. The results indicated that at specific concentrations, this compound could serve as a potent anticancer agent alongside traditional therapies.

Case Study: Food Safety Applications

Research into the use of this compound as a natural preservative showed promising results against foodborne pathogens. Its ability to inhibit bacterial growth suggests that it could be utilized to extend the shelf life of perishable goods while ensuring food safety.

Mechanism of Action

The mechanism of action of enniatin B4 involves its ability to form ionophores, which disrupt ion gradients across cell membranes . This disruption leads to an imbalance in cellular ion homeostasis, ultimately causing cell death . This compound targets various molecular pathways, including the mitochondrial permeability transition pore, which plays a crucial role in regulating apoptosis .

Comparison with Similar Compounds

Antimicrobial and Antiparasitic Effects

Cytotoxicity and Ionophoric Activity

- ENN B4 exhibits ionophoric activity, facilitating K+ and Na+ transport, but its cytotoxicity (e.g., against L6 rat cells) is less characterized compared to ENN B and beauvericin .

- ENN B4 and ENN B show similar cytotoxicity profiles, with IC50 values in the low micromolar range for mammalian cells .

Occurrence in Food and Feed

ENN B4 is frequently detected in cereals, though at lower concentrations than ENN B and B1:

| Matrix | ENN B4 Concentration (μg/kg) | Co-occurring Toxins | Reference |

|---|---|---|---|

| Wheat | 0.05–0.68 | ENN B, B1, beauvericin | |

| Corn | 0.02–0.44 | Fumonisins, deoxynivalenol |

Q & A

Q. Q. What are the limitations of using in vitro intestinal models to predict this compound bioavailability?

- Methodological Answer : While Caco-2 monolayers model intestinal absorption, they lack mucus layers and microbial metabolism. Mitigate limitations by:

- Co-culture systems: Incorporate HT29-MTX mucus-producing cells.

- Simulated gut microbiota: Add fecal slurries to assess microbial biotransformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.